molecular formula C7H5F2LiO3S B13461653 Lithium(1+)2,4-difluoro-3-methoxybenzene-1-sulfinate

Lithium(1+)2,4-difluoro-3-methoxybenzene-1-sulfinate

Cat. No.: B13461653
M. Wt: 214.1 g/mol
InChI Key: GDVUYOGZFZNREG-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is a chemical compound that combines the properties of lithium ions with a sulfonate group attached to a difluoromethoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate typically involves the reaction of 2,4-difluoro-3-methoxybenzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate may involve large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinate salts.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Sulfinate salts.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonate
  • Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonamide
  • Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonic acid

Uniqueness

Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H5F2LiO3S

Molecular Weight

214.1 g/mol

IUPAC Name

lithium;2,4-difluoro-3-methoxybenzenesulfinate

InChI

InChI=1S/C7H6F2O3S.Li/c1-12-7-4(8)2-3-5(6(7)9)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

GDVUYOGZFZNREG-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=C(C=CC(=C1F)S(=O)[O-])F

Origin of Product

United States

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